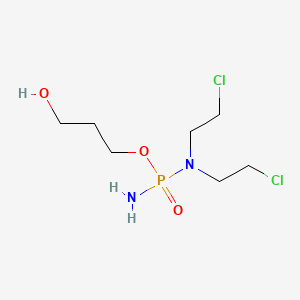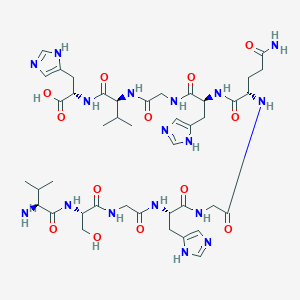
马兜铃酸 C
描述
Aristolochic acid C is a naturally occurring compound found in plants of the Aristolochia and Asarum genera. These plants have been used in traditional herbal medicine for centuries. Aristolochic acids, including aristolochic acid C, are known for their nephrotoxic and carcinogenic properties. They have been linked to conditions such as aristolochic acid nephropathy and upper tract urothelial carcinoma .
科学研究应用
Aristolochic acid C has been extensively studied for its biological and toxicological properties. Some of its key applications include:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on cellular processes and its role in inducing DNA damage.
Medicine: Investigated for its potential therapeutic effects, despite its toxicity, particularly in traditional medicine.
作用机制
Target of Action
Aristolochic acids (AAs), including Aristolochic Acid C, are a class of carcinogenic and mutagenic natural products from Aristolochia and Asarum plants . They are known to target multiple organs, particularly the kidneys and the liver . The primary targets of AAs are the DNA in these tissues .
Mode of Action
It is known that the carcinogenic effects of aas are thought to result from the mutation of the tumor suppressor gene tp53 . This mutation seems to be unique to AA-associated carcinogenesis .
Biochemical Pathways
In hepatocytes, AAs, including Aristolochic Acid C, have been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAs activate multiple oxidative stress and inflammatory associated signaling pathways and induce apoptosis .
Pharmacokinetics
Aristolochic Acid C, like other AAs, is absorbed and distributed quickly in vivo . The plasma concentration-time curve fits with the open two-compartment model and one-compartment model, respectively . The elimination of Aristolochic Acid C has a relationship with the dosage; the low dose group eliminates more quickly than the high dose group .
Result of Action
The result of Aristolochic Acid C’s action is severe and often irreversible damage to the kidneys and liver . This can lead to conditions such as aristolochic acid nephropathy (AAN) and urothelial carcinoma . In addition, AAs can cause hepatotoxicity and even hepatocellular carcinoma .
Action Environment
Exposure to Aristolochic Acid C can occur through various environmental routes, including the consumption of herbal medicinal products containing AAs . As the trade of food and dietary supplements becomes increasingly globalized, the risk of exposure to AAs, including Aristolochic Acid C, is a significant public health concern . Environmental factors, such as the presence of AAs in groundwater, can also influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Aristolochic Acid C, like other aristolochic acids, is known to interact with various enzymes and proteins. It has been identified as a phospholipase A2 (PLA2) inhibitor , which means it can interfere with the action of PLA2, an enzyme involved in lipid metabolism and inflammation .
Cellular Effects
Aristolochic Acid C has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to activate NF-κB and STAT3 signaling pathways in hepatocytes, contributing to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells, it activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis .
Molecular Mechanism
The molecular mechanism of Aristolochic Acid C involves its interaction with biomolecules and its impact on gene expression. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion, a reactive intermediate that forms adducts with purine bases (adenine and guanine) in DNA .
Temporal Effects in Laboratory Settings
It is known that the progressive lesions and mutational events initiated by Aristolochic Acids are irreversible .
Dosage Effects in Animal Models
The effects of Aristolochic Acid C at different dosages in animal models have not been extensively studied. It is known that Aristolochic Acids can cause serious kidney lesions in broilers after continuous intraperitoneal injection .
Metabolic Pathways
Aristolochic Acid C is involved in several metabolic pathways. It is metabolized to aristolactams, which are further metabolized to a cyclic N-acylnitrenium ion .
Transport and Distribution
It is known that various enzymes and organic anion transporters are involved in Aristolochic Acid-induced adverse reactions .
准备方法
Synthetic Routes and Reaction Conditions: Aristolochic acid C can be isolated from natural sources, particularly from the roots of Aristolochia fangchi. The extraction process typically involves the use of organic solvents such as ethanol. The plant material is dried, powdered, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate aristolochic acid C .
Industrial Production Methods: Industrial production of aristolochic acid C is not common due to its toxic nature. for research purposes, it can be synthesized using advanced extraction and purification techniques. These methods often involve the use of high-performance liquid chromatography (HPLC) and other sophisticated analytical tools to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions: Aristolochic acid C undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially toxic metabolites.
Reduction: Reduction reactions can convert aristolochic acid C into less toxic compounds.
Substitution: This reaction can involve the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aristolactams, which are known to be less toxic than the parent compound .
相似化合物的比较
Aristolochic acid C is one of several aristolochic acids, including aristolochic acid I and aristolochic acid II. Compared to these compounds, aristolochic acid C has a unique structure that influences its biological activity and toxicity. Similar compounds include:
Aristolochic Acid I: Known for its high nephrotoxic and carcinogenic potential.
Aristolochic Acid II: Also highly toxic, with similar properties to aristolochic acid I.
Aristolactams: These are metabolites of aristolochic acids and are generally less toxic
Aristolochic acid C stands out due to its specific molecular structure and the distinct pathways it affects in biological systems.
属性
IUPAC Name |
10-hydroxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-8-2-1-7-3-11(17(21)22)13-10(16(19)20)5-12-15(24-6-23-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFGYDJKTHENDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C4C=C(C=CC4=CC(=C3C(=C2)C(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197540 | |
| Record name | Aristolochic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4849-90-5 | |
| Record name | Aristolochic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4849-90-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















